(S)-3-Amino-2-oxo-azepane hydrochloride (CAS 26081-07-2), also known as L-alpha-amino-epsilon-caprolactam hydrochloride, is a conformationally restricted cyclic diamine utilized in the synthesis of peptidomimetics, bengamide E analogs, and lysine sulfonamide HIV protease inhibitors . Supplied as a crystalline hydrochloride salt, it provides a pre-cyclized, enantiopure caprolactam scaffold that circumvents the synthetic overhead of constructing seven-membered rings from linear aliphatic precursors. The salt form delivers an aqueous solubility of 10 mg/mL in standard phosphate-buffered saline (pH 7.2) , ensuring reliable dissolution profiles for both aqueous bioprocessing and organic synthetic workflows without the hygroscopic handling issues associated with free base amines.
Substituting (S)-3-Amino-2-oxo-azepane hydrochloride with racemic DL-alpha-amino-epsilon-caprolactam or linear L-lysine introduces severe process inefficiencies. Utilizing the racemic mixture caps the theoretical yield of the desired (S)-enantiomer at 50% and mandates complex downstream chiral resolution, often requiring specialized enzymatic hydrolysis with Cryptococcus laurentii [1]. Alternatively, attempting to substitute with linear L-lysine derivatives necessitates base-catalyzed intramolecular cyclization (e.g., refluxing with sodium methoxide for 4 hours), which typically achieves yields of only 66% due to competing oligomerization and hydrolysis side reactions. Furthermore, utilizing the free base form of the lactam instead of the hydrochloride salt compromises shelf life and introduces handling challenges due to its propensity to absorb ambient moisture and undergo premature ring-opening.
Synthesizing the caprolactam ring from linear precursors like L-lysine methyl ester requires harsh, base-catalyzed intramolecular cyclization. Standard protocols necessitate refluxing the linear precursor with strong bases (e.g., sodium methoxide) for 4 hours, which typically results in yields of only 66% due to competing oligomerization and hydrolysis side reactions . By procuring the pre-cyclized (S)-3-Amino-2-oxo-azepane hydrochloride, manufacturers completely bypass this step, instantly securing the conformationally restricted scaffold while eliminating the 34% material loss associated with de novo cyclization.
| Evidence Dimension | Reaction yield and synthetic steps for scaffold generation |
| Target Compound Data | 100% pre-cyclized scaffold ready for immediate functionalization |
| Comparator Or Baseline | Linear L-lysine methyl ester (requires 4-hour base reflux, yielding 66% lactam) |
| Quantified Difference | Eliminates a 4-hour reflux step and prevents 34% material loss |
| Conditions | Industrial cyclization of L-lysine derivatives vs. direct use of L-AACL·HCl |
Procuring the pre-cyclized lactam eliminates energy-intensive manufacturing steps and prevents oligomeric side-product formation during scale-up.
When synthesizing stereospecific pharmaceutical intermediates such as bengamide E analogs, the stereocenter at the 3-position is critical for target binding. Utilizing racemic DL-alpha-amino-epsilon-caprolactam limits the maximum theoretical yield of the target enantiomer to 50% and requires either chiral chromatography or enzymatic resolution . Procuring the enantiopure (S)-3-Amino-2-oxo-azepane hydrochloride guarantees 100% theoretical atom economy for the desired stereoisomer, doubling the effective yield and eliminating downstream resolution steps.
| Evidence Dimension | Maximum theoretical yield of (S)-configured downstream products |
| Target Compound Data | 100% theoretical yield (pre-resolved) |
| Comparator Or Baseline | Racemic DL-AACL (50% maximum theoretical yield) |
| Quantified Difference | 2x increase in theoretical atom economy for the target enantiomer |
| Conditions | Synthesis of stereospecific bengamide or capuramycin analogs |
Starting with the enantiopure salt doubles the effective yield of chiral APIs and removes the need for expensive enzymatic or chromatographic resolution.
The free base form of (S)-3-amino-hexahydro-2-azepinone is often isolated as a difficult-to-handle oil or a highly hygroscopic solid that is prone to moisture absorption and subsequent hydrolytic ring-opening. In contrast, (S)-3-Amino-2-oxo-azepane hydrochloride is an easily weighable, highly crystalline solid. The hydrochloride salt form allows for standard benchtop handling, straightforward purification via simple recrystallization from methanol, and provides an aqueous solubility of 10 mg/mL in PBS at pH 7.2 , ensuring reproducible dosing in both organic and aqueous reaction media.
| Evidence Dimension | Physical state and handling characteristics |
| Target Compound Data | Stable, crystalline solid with quantitative aqueous solubility (10 mg/mL in PBS) |
| Comparator Or Baseline | Free base (S)-3-amino-2-azepanone (hygroscopic, prone to hydrolysis) |
| Quantified Difference | Significant improvement in shelf-life and precision during stoichiometric weighing |
| Conditions | Standard laboratory storage and benchtop reaction preparation |
The hydrochloride salt ensures batch-to-batch reproducibility, prevents degradation during storage, and simplifies precise stoichiometric additions.
Utilizing the pre-cyclized, enantiopure lactam scaffold allows chemists to introduce the caprolactam moiety directly into bengamide structures without risking racemization or requiring low-yield, high-temperature cyclization steps .
Leveraging the stable hydrochloride salt ensures precise stoichiometric coupling reactions in the generation of conformationally restricted peptidomimetics, supported by its reliable solubility profile in standard buffer systems.
Acting as a strictly enantiopure standard for calibrating L-alpha-amino-epsilon-caprolactam hydrolase activity in industrial L-lysine bioproduction processes, providing a reliable baseline against racemic mixtures .
Irritant